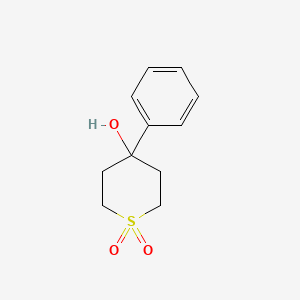
2-(2,4-Dimethylphenyl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclobutanone, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst loading can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutanamines.
科学研究应用
2-(2,4-Dimethylphenyl)cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenyl)cyclobutan-1-ol: An alcohol derivative with similar structural features.
2-(2,4-Dimethylphenyl)cyclobutan-1-one: A ketone derivative with a cyclobutanone core.
2-(2,4-Dimethylphenyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative with a cyclobutane ring.
Uniqueness
2-(2,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features also make it a valuable intermediate in organic synthesis and pharmaceutical development .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13/h3-4,7,11-12H,5-6,13H2,1-2H3 |
InChI 键 |
NCTDAHSPXWJWFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2CCC2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


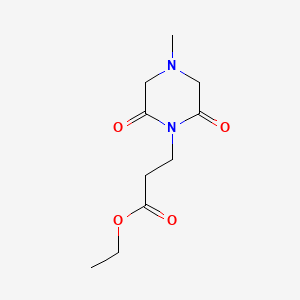
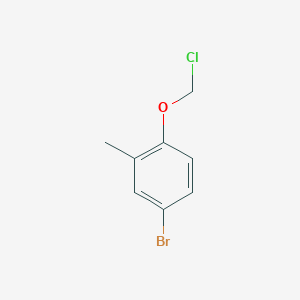
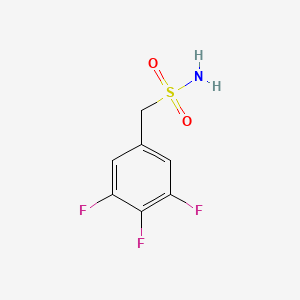
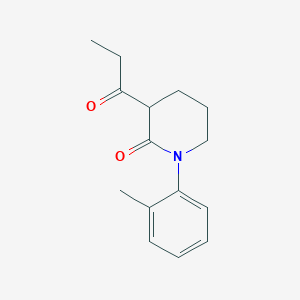
![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
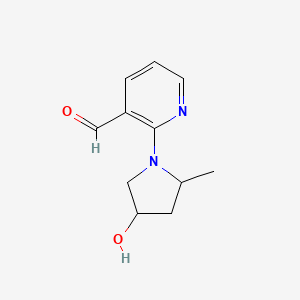
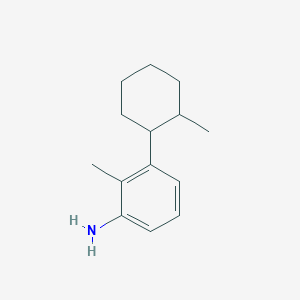
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)
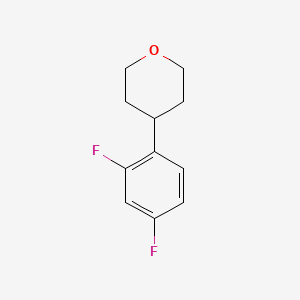
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)

![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)
